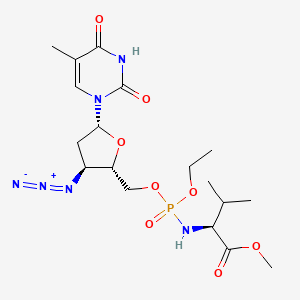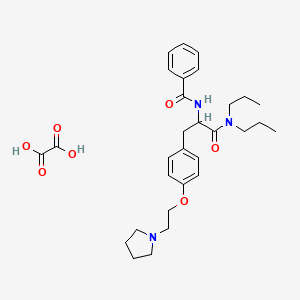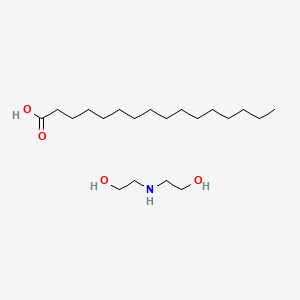
Diethanolamine palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethanolamine palmitate is an organic compound formed by the reaction of diethanolamine with palmitic acid. Diethanolamine is a secondary amine and a diol, while palmitic acid is a saturated fatty acid. The resulting compound, this compound, is commonly used in various industrial and cosmetic applications due to its surfactant properties.
準備方法
Synthetic Routes and Reaction Conditions
Diethanolamine palmitate can be synthesized through the reaction of diethanolamine with palmitic acid. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The optimal reaction temperature is around 110°C, and the reaction is usually carried out for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is often produced using a two-step method. The first step involves the reaction of fatty acid methyl ester with diethanolamine to form the amide. This is followed by a molecular distillation process to purify the product . The use of catalysts, such as sodium methoxide, can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
Diethanolamine palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Diethanolamine palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the formulation of biological buffers and cell culture media.
Medicine: this compound is used in the development of pharmaceutical formulations and drug delivery systems.
Industry: It is a key ingredient in the production of cosmetics, detergents, and personal care products.
作用機序
The mechanism of action of diethanolamine palmitate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water.
類似化合物との比較
Similar Compounds
Diethanolamine laurate: Formed by the reaction of diethanolamine with lauric acid.
Diethanolamine stearate: Formed by the reaction of diethanolamine with stearic acid.
Triethanolamine palmitate: Formed by the reaction of triethanolamine with palmitic acid.
Uniqueness
Diethanolamine palmitate is unique due to its specific combination of diethanolamine and palmitic acid, which imparts distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
特性
CAS番号 |
64715-97-5 |
|---|---|
分子式 |
C20H43NO4 |
分子量 |
361.6 g/mol |
IUPAC名 |
hexadecanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2 |
InChIキー |
QGLKEWRJAKVENM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
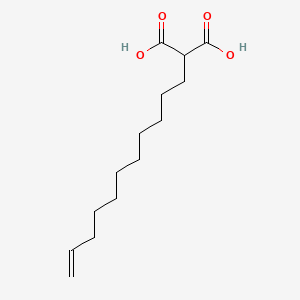
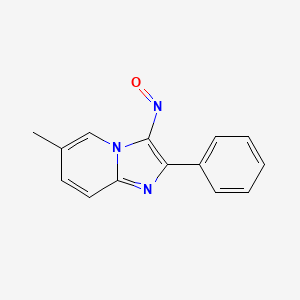

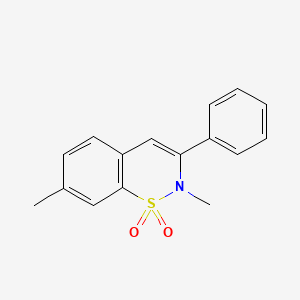
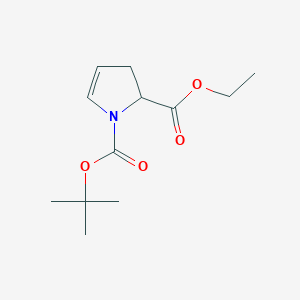
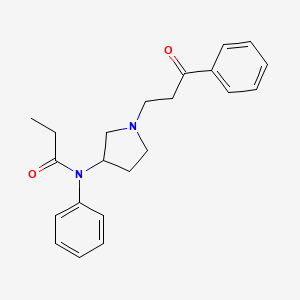

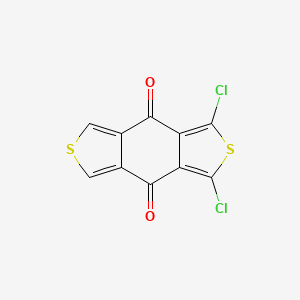
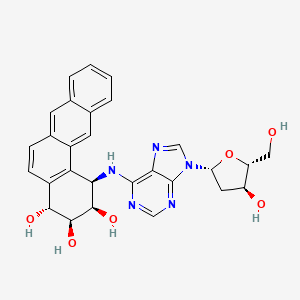
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
